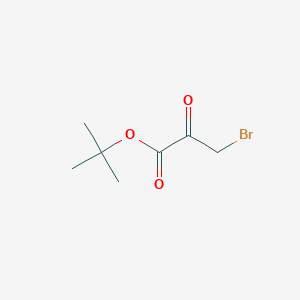

Tert-butyl 3-bromo-2-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTKVDFSOLXYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540411 | |

| Record name | tert-Butyl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16754-73-7 | |

| Record name | tert-Butyl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-bromo-2-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 3-bromo-2-oxopropanoate chemical properties

An In-depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate: Properties, Synthesis, and Synthetic Utility

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent with significant potential in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, outline a robust synthetic protocol, explore its rich reactivity, and discuss its applications for researchers and drug development professionals.

Introduction: A Versatile Bifunctional Building Block

This compound (CAS No. 16754-73-7) is a valuable organic intermediate characterized by two key functional groups: an α-bromo ketone and a tert-butyl ester.[1][2][3] This unique combination imparts a dual reactivity profile, allowing for selective transformations at either the electrophilic α-carbon or the sterically hindered ester moiety. The α-bromo ketone functionality is a classical precursor for a variety of synthetic operations, including nucleophilic substitutions and eliminations, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[4][5][6] This guide will explore the causality behind its reactivity and provide practical insights for its use in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental design.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 16754-73-7 | [1][2][3][7] |

| Molecular Formula | C₇H₁₁BrO₃ | [3][7][8] |

| Molecular Weight | 223.07 g/mol | [1][7] |

| Physical Form | Liquid | [1] |

| IUPAC Name | This compound | [8] |

| SMILES | CC(C)(C)OC(=O)C(=O)CBr | [3][8] |

| InChIKey | FLTKVDFSOLXYOD-UHFFFAOYSA-N | [1][8] |

| Storage | Sealed in dry conditions at 2-8°C or -10°C | [1][3] |

| Purity | Commercially available at ≥95% | [2][3] |

Molecular Structure

Predicted Spectroscopic Signature

-

¹H NMR (CDCl₃, 400 MHz): Two singlets are expected.

-

δ ≈ 4.1-4.4 ppm (s, 2H, -C(=O)CH₂Br). The protons on the carbon bearing the bromine are deshielded by the adjacent carbonyl group and the halogen.

-

δ ≈ 1.5 ppm (s, 9H, -C(CH₃)₃). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ≈ 185-190 ppm (C=O, ketone).

-

δ ≈ 160-165 ppm (C=O, ester).

-

δ ≈ 83-85 ppm (-C(CH₃)₃).

-

δ ≈ 35-40 ppm (-CH₂Br).

-

δ ≈ 28 ppm (-C(CH₃)₃).

-

-

Infrared (IR) Spectroscopy (Liquid Film):

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ may be weak or absent due to facile fragmentation.

-

A characteristic [M]⁺ and [M+2]⁺ pattern in a ~1:1 ratio will be observed for any fragment containing bromine.[12]

-

A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, is expected from the loss of the ester group.[12][13]

-

Loss of a bromine radical (·Br) would yield a fragment at m/z = 143.

-

Synthesis and Purification

The most direct and common laboratory synthesis for α-bromo ketones is the acid-catalyzed bromination of the corresponding ketone.[14] This methodology is directly applicable to the synthesis of this compound from its non-halogenated precursor, tert-butyl 2-oxopropanoate.

Synthetic Workflow

Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds via an enol intermediate. The acid catalyst serves to accelerate the tautomerization of the ketone to its more nucleophilic enol form. This is the rate-determining step of the reaction.[5] The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition, followed by deprotonation to yield the final α-bromo ketone product.[14]

Experimental Protocol

Caution: Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (or argon inlet), add tert-butyl 2-oxopropanoate (1.0 eq). Dissolve the starting material in a suitable solvent such as acetic acid or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) in acetic acid or a few drops of concentrated sulfuric acid to the stirring solution.

-

Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in the same solvent used in step 1 and charge it into the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed. Maintain a slight excess of bromine until the reaction is complete, as monitored by TLC or GC analysis.

-

Reaction Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its ability to undergo selective transformations at its distinct functional groups.

Reactions at the α-Carbon

The primary site of reactivity is the carbon atom bearing the bromine, which is susceptible to both substitution and elimination.

-

Nucleophilic Substitution (Sₙ2): The α-bromo ketone is an excellent electrophile for Sₙ2 reactions with a wide range of soft and hard nucleophiles, including amines, thiols, and carboxylates. This provides a straightforward route to α-functionalized keto-esters, which are valuable precursors for heterocycles and other complex molecules.

-

Elimination (Dehydrobromination): Treatment with a non-nucleophilic, sterically hindered base, such as pyridine or DBU, promotes an E2 elimination of HBr.[5] This reaction is a powerful method for constructing α,β-unsaturated keto-esters, which are key Michael acceptors in conjugate addition reactions.[4][5]

Applications in Research and Development

The unique structural features of this compound make it a strategic tool for synthetic chemists, particularly in the pharmaceutical industry.

-

Drug Discovery: The tert-butyl group is a common motif in drug candidates, often introduced to enhance metabolic stability or modulate lipophilicity. [15]This building block allows for the direct incorporation of this group. Furthermore, related compounds like 3-bromopyruvate esters have been investigated as glycolysis inhibitors for potential anticancer applications, suggesting a similar field of study for this reagent. [16]* Heterocycle Synthesis: The 1,2-dicarbonyl and α-bromo functionalities make it an ideal precursor for the synthesis of various heterocycles (e.g., imidazoles, thiazoles) through condensation reactions with appropriate binucleophiles.

-

Complex Molecule Synthesis: It serves as a versatile three-carbon (C3) building block. Following an initial Sₙ2 reaction, the ketone can be further manipulated (e.g., reduction, olefination), and subsequent deprotection of the ester reveals a carboxylic acid handle for further elaboration, such as amide coupling.

Safety, Handling, and Storage

As a reactive α-bromo ketone, this compound requires careful handling.

-

Hazards: The compound is classified as a danger, causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). [1]* Handling: All manipulations should be conducted in a chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and nitrile or neoprene gloves. [17]Avoid inhalation of vapors and contact with skin and eyes. [1]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. [3][18]Recommended storage temperatures are between 2-8°C or at -10°C to ensure long-term stability. [1][3]

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate. Its predictable reactivity allows for controlled, selective modifications, making it a powerful tool for constructing complex molecular architectures. By understanding its physicochemical properties, synthetic routes, and distinct reactivity profiles at both the α-carbon and the ester group, researchers in organic synthesis and drug development can effectively leverage this reagent to advance their scientific objectives.

References

-

Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Fiveable. Retrieved from [Link]

- Cromwell, N. H., & Ayer, R. P. (1960). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 82(1), 133-137.

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H11BrO3). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

- Google Patents. (2006). US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents.

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. This compound | 16754-73-7 [sigmaaldrich.com]

- 2. 16754-73-7 | this compound - Moldb [moldb.com]

- 3. chemscene.com [chemscene.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound [oakwoodchemical.com]

- 8. PubChemLite - this compound (C7H11BrO3) [pubchemlite.lcsb.uni.lu]

- 9. tert-Butyl bromoacetate(5292-43-3) IR Spectrum [chemicalbook.com]

- 10. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]

- 11. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. tert-Butyl bromoacetate(5292-43-3) MS spectrum [chemicalbook.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents - Google Patents [patents.google.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

Tert-butyl 3-bromo-2-oxopropanoate CAS number 16754-73-7

An In-Depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate (CAS 16754-73-7): A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Introduction

This compound is a specialized organic chemical that serves as a highly functionalized building block for complex molecule synthesis. Identified by its CAS Number 16754-73-7, its structure is distinguished by three key features: a reactive bromine atom positioned for nucleophilic displacement, an α-keto group that can engage in various carbonyl chemistries, and an acid-labile tert-butyl ester which acts as a robust protecting group for the carboxylic acid. This unique combination of functionalities makes it a valuable reagent for researchers, particularly those in the fields of medicinal chemistry and drug development, enabling the strategic introduction of a three-carbon α-keto acid moiety into larger molecular scaffolds. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its core reactivity, and its potential applications, with a focus on the practical insights required by laboratory and development scientists.

Physicochemical and Computational Profile

The fundamental properties of this compound are summarized below. Proper storage is critical to maintain its integrity; it is typically stored at refrigerated temperatures (2-8°C or lower) under dry conditions to prevent degradation.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 16754-73-7 | [1][2] |

| Molecular Formula | C₇H₁₁BrO₃ | [1][3][4] |

| Molecular Weight | 223.06 g/mol | [1][5] |

| Physical Form | Liquid | |

| Typical Purity | ≥95% | [1][5] |

| Storage Temperature | -10°C to 8°C | [1] |

Computational models provide further insight into the molecule's behavior in various chemical environments.

Table 2: Predicted Chemical Properties

| Property | Value | Source(s) |

| XlogP | 1.8 | [3] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Purification

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a highly plausible and efficient route can be designed based on well-established esterification methods for sterically hindered alcohols.[6][7] The most logical approach involves the acid-catalyzed esterification of 3-bromo-2-oxopropanoic acid with isobutylene. The tert-butyl group is introduced via the stable tert-butyl cation, which is readily formed from isobutylene in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a generalized procedure. Researchers should perform initial small-scale trials to optimize reaction times and purification methods.

Materials:

-

3-bromo-2-oxopropanoic acid

-

Isobutylene (condensed as a liquid or bubbled as a gas)

-

Anhydrous Dichloromethane (DCM)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or a cation exchange resin)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a cold finger condenser (-78°C), and a gas inlet, dissolve 3-bromo-2-oxopropanoic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add the acid catalyst (e.g., 0.1 eq H₂SO₄) to the stirred solution.

-

Isobutylene Introduction: Slowly bubble isobutylene gas through the solution or add condensed isobutylene (approx. 2-3 eq) via a pre-cooled syringe. Maintain the reaction temperature at or below 0°C during the addition to control the exothermic reaction.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

-

Workup: Upon completion, cool the reaction mixture back to 0°C. Cautiously quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is best purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Causality and Rationale:

-

Anhydrous Conditions: The reaction must be kept dry to prevent water from competing with the tert-butanol precursor (formed in situ) and hydrolyzing the product.

-

Acid Catalyst: A strong acid is required to protonate isobutylene, generating the stable tert-butyl cation which is the active electrophile in the esterification.

-

Low Temperature: Initial low temperatures control the highly exothermic protonation of isobutylene and minimize potential side reactions.

-

Aqueous Workup: The bicarbonate wash neutralizes the acid catalyst and removes any unreacted 3-bromo-2-oxopropanoic acid.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its predictable reactivity at two key sites: the carbon bearing the bromine and the tert-butyl ester.

A. Electrophilic Alkylation

The C-Br bond is highly polarized and susceptible to nucleophilic attack (Sₙ2 reaction). This allows the molecule to function as a potent electrophile, transferring the three-carbon keto-ester moiety to a wide range of nucleophiles, including:

-

Amines: To form β-amino-α-keto esters.

-

Thiols: To form β-thio-α-keto esters.

-

Carbanions: To form new carbon-carbon bonds.

This reactivity is foundational to its use as a building block in constructing more complex molecular architectures.

B. Tert-butyl Ester Deprotection

The tert-butyl ester is a cornerstone of modern protecting group strategy. It is exceptionally stable to basic, nucleophilic, and many oxidative/reductive conditions, yet it can be cleanly and efficiently removed under acidic conditions.[8] The most common method involves treatment with trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).

Mechanism of Deprotection: The deprotection proceeds via an E1 elimination mechanism. The ester oxygen is first protonated by the strong acid, creating a good leaving group. The stable tert-butyl cation is then eliminated, which subsequently loses a proton to form the volatile byproduct isobutylene. This process is irreversible and proceeds to completion.

Deprotection Protocol:

-

Dissolution: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM (e.g., 0.1 M concentration).

-

TFA Addition: Cool the solution to 0°C and add TFA (typically 20-50% v/v) dropwise.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting carboxylic acid is often pure enough to be used directly in the next step.

Applications in Drug Discovery

The unique structure of this compound makes it a compelling building block for modern therapeutic modalities, particularly in the synthesis of targeted protein degraders and as a potential precursor to metabolic inhibitors.

A. Linker Synthesis for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins.[9] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound is an ideal starting material for constructing linkers. The bromo group provides a reactive handle for attachment to one ligand, while the protected carboxylate allows for subsequent coupling to the second ligand after deprotection.

Hypothetical PROTAC Synthesis Workflow:

-

Ligand Conjugation: An amine-functionalized E3 ligase ligand is reacted with this compound in an Sₙ2 reaction to form an intermediate conjugate.

-

Deprotection: The tert-butyl ester of the intermediate is cleaved using the TFA/DCM protocol described previously, unmasking a carboxylic acid.

-

Final Coupling: The newly formed carboxylic acid is activated (e.g., with HATU) and coupled with an amine-functionalized target protein ligand via standard amide bond formation to yield the final PROTAC molecule.

B. Precursor for Glycolysis Inhibitors

Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making this pathway an attractive therapeutic target.[10] Small molecules like 3-bromopyruvate are known inhibitors of glycolysis. This compound can be considered a prodrug form of the related 3-bromo-2-oxopropanoic acid. The ester group increases lipophilicity, potentially improving cell membrane permeability. Once inside the cell, endogenous esterase enzymes could hydrolyze the ester, releasing the active α-keto acid species to exert its inhibitory effects.[10]

Safety, Handling, and Storage

This compound is a reactive chemical that requires careful handling.

-

Hazards: It is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). Similar bromo-esters are known lachrymators (tear-inducing agents).[11][12]

-

Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use compatible equipment (glassware, stainless steel needles).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in a refrigerator at -10°C to 8°C.[1]

-

Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste. All waste materials must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile synthetic building block with significant potential for researchers in organic synthesis and drug discovery. Its defined points of reactivity—an electrophilic bromine center and an acid-labile tert-butyl ester—allow for its strategic and controlled incorporation into complex molecules. From the rational design of PROTAC linkers to its potential as a precursor for metabolic inhibitors, this reagent offers a valuable tool for advancing modern chemical and biomedical research. Proper understanding of its synthesis, reactivity, and handling is paramount to fully and safely harnessing its capabilities in the laboratory.

References

-

PubChemLite. This compound (C7H11BrO3). [Link]

-

PubChem. Tert-butyl 3-(5-bromo-2-pyridinyl)-3-oxopropanoate. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Chemical Synthesis Database. tert-butyl 2-bromo-3-oxobutanoate. [Link]

-

Supporting Information. General Synthetic Procedures. [Link]

-

Intrepid Coatings. SAFETY DATA SHEET (SDS). [Link]

- Google Patents.

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

-

Organic Syntheses. tert-butyl bromoacetate Procedure. [Link]

- Google Patents.

-

Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. [Link]

-

LookChem. Cas 16754-68-0,Zinc Glycerolate. [Link]

-

Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Propanoic acid, 3-bromo-2-oxo-, 1,1-dimethylethyl ester [cymitquimica.com]

- 3. PubChemLite - this compound (C7H11BrO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound [oakwoodchemical.com]

- 5. 16754-73-7 | this compound - Moldb [moldb.com]

- 6. tert-Butyl 2-bromo-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]

- 7. CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents - Google Patents [patents.google.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

Tert-butyl 3-bromo-2-oxopropanoate molecular structure

An In-Depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate: Structure, Properties, and Synthetic Utility

Introduction

This compound is a functionalized α-ketoester that serves as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive bromomethyl ketone adjacent to a sterically hindered tert-butyl ester, provides a platform for a variety of chemical transformations. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic importance of this reagent lies in its ability to introduce a three-carbon keto-ester moiety, making it a key intermediate in the synthesis of complex heterocyclic systems and other target molecules of pharmaceutical interest.

Molecular Structure and Physicochemical Properties

The utility of this compound is intrinsically linked to its distinct structural features and resulting chemical properties. A thorough understanding of its composition is paramount for its effective application in synthetic chemistry.

Structural Analysis

At its core, the molecule is a propanoate derivative featuring three key functional groups:

-

Tert-butyl Ester: This bulky ester group provides significant steric hindrance, which can influence the regioselectivity of certain reactions. It is also a valuable protecting group for the carboxylic acid, stable under basic and nucleophilic conditions but readily cleaved under acidic conditions.[1]

-

α-Keto Group: The ketone at the C2 position is an electrophilic center and participates in a wide range of classical ketone reactions. Its presence acidifies the α-proton, though in this case, the α-carbon is substituted with a bromine atom.

-

Primary Bromide: The bromine atom at the C3 position is a good leaving group, making this site highly susceptible to nucleophilic substitution. This reactive handle is often the primary site of transformation in synthetic applications.

The combination of an electrophilic ketone and a primary bromide in a 1,2-relationship makes this molecule a potent precursor for the construction of five- and six-membered rings.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 16754-73-7 | [2][3] |

| Molecular Formula | C₇H₁₁BrO₃ | [2][3] |

| Molecular Weight | 223.06 g/mol | [2][3] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | [2][3] |

| Storage Temperature | 2-8°C or -10°C; Sealed in a dry environment | [2] |

| SMILES | CC(C)(C)OC(=O)C(=O)CBr | [2][4] |

| InChI Key | FLTKVDFSOLXYOD-UHFFFAOYSA-N | [4] |

Spectroscopic Signature

While specific spectra should be obtained for each batch, the expected spectroscopic data for this compound are as follows:

-

¹H NMR (CDCl₃):

-

A singlet at approximately δ 1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A singlet at approximately δ 4.5 ppm, integrating to 2H, corresponding to the methylene protons (CH₂) adjacent to the bromine atom.

-

-

¹³C NMR (CDCl₃):

-

A signal around δ 28 ppm for the methyl carbons of the tert-butyl group.

-

A signal around δ 35 ppm for the brominated methylene carbon (CH₂Br).

-

A signal around δ 84 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around δ 160 ppm for the ester carbonyl carbon.

-

A signal around δ 188 ppm for the ketone carbonyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretch of the ester.

-

Another strong C=O stretching band around 1720-1740 cm⁻¹ for the ketone.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

A C-Br stretching absorption in the fingerprint region, typically around 500-650 cm⁻¹.

-

Spectroscopic data including NMR, HPLC, and LC-MS are often available from suppliers for verification.[3][5]

Synthesis and Reactivity Profile

The synthetic utility of this compound stems from its predictable and versatile reactivity, which is governed by its constituent functional groups.

Plausible Synthetic Route

While multiple synthetic routes are possible, a common and logical approach involves the α-bromination of a precursor β-keto ester, tert-butyl 2-oxopropanoate (tert-butyl pyruvate). This transformation can be achieved using standard brominating agents.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Substitution (Sₙ2): The primary bromide is an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles, such as amines, thiols, and carbanions, can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds. This is the most common application of this reagent, particularly in the synthesis of thiazoles, imidazoles, and other heterocycles.

-

Ester Hydrolysis/Deprotection: The tert-butyl ester can be selectively removed under strong acidic conditions (e.g., trifluoroacetic acid or HCl) to reveal the free carboxylic acid. [1]This unmasking is often a final step in a synthetic sequence after the bromomethyl ketone moiety has been elaborated.

-

Ketone Reactions: The carbonyl group can undergo nucleophilic addition reactions with reagents like Grignards or be reduced to a secondary alcohol using reducing agents such as sodium borohydride.

Applications in Medicinal Chemistry and Drug Development

The structural motif of this compound is a precursor to many biologically active compounds. Its primary application is in the Hantzsch thiazole synthesis and related cyclization reactions.

Example Workflow: Thiazole Synthesis

A common application is the reaction with a thioamide. The thioamide's sulfur atom acts as a nucleophile, displacing the bromide. Subsequent intramolecular condensation between the nitrogen and the ketone carbonyl, followed by dehydration, yields a substituted thiazole ring system. Thiazoles are prevalent scaffolds in many FDA-approved drugs.

Experimental Protocols and Safety

Safe Handling and Storage Protocol

Due to its reactivity and potential hazards, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [6][7]* Storage: Store the compound in a tightly sealed container at the recommended temperature (2-8°C or -10°C) in a dry, well-ventilated area. [2][6]Keep it away from strong oxidizing agents and bases. [7]* Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. [6][8]Do not empty into drains. [8]

General Characterization Protocol (NMR)

This protocol is a self-validating system to confirm the identity and purity of the starting material.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a standard ¹H NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 5-second relaxation delay).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS peak at 0.00 ppm.

-

Analysis & Validation:

-

Confirm the presence of a singlet around δ 1.5 ppm (tert-butyl group) and a singlet around δ 4.5 ppm (bromomethyl group).

-

Integrate the peaks. The ratio of the integrals should be approximately 9:2.

-

The absence of significant impurity peaks validates the material for use in subsequent reactions.

-

Hazard and Safety Information

This compound is classified as hazardous. The following information is derived from safety data sheets.

-

Signal Word: Danger * GHS Hazard Statements:

-

H315: Causes skin irritation. * H318: Causes serious eye damage. * H335: May cause respiratory irritation. * Precautionary Statements:

-

P261: Avoid breathing fumes/mist/vapors. * P280: Wear protective gloves/eye protection/face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * P310: Immediately call a POISON CENTER or doctor/physician.

-

Conclusion

This compound is a highly valuable synthetic intermediate whose molecular structure is engineered for versatility. The interplay between the sterically demanding tert-butyl ester, the electrophilic α-keto center, and the reactive primary bromide allows for a broad range of controlled chemical manipulations. For researchers in organic synthesis and drug discovery, a comprehensive understanding of its properties, reactivity, and handling requirements is essential to fully exploit its potential as a powerful tool for constructing complex molecular targets.

References

-

Oakwood Chemical. This compound. [Link]

-

PubChemLite. This compound (C7H11BrO3). [Link]

-

PubChem - NIH. Tert-butyl 3-(5-bromo-2-pyridinyl)-3-oxopropanoate. [Link]

-

Chemical Synthesis Database. tert-butyl 2-bromo-3-oxobutanoate. [Link]

-

PubChem - NIH. Tert-butyl 3-(2-bromo-3-pyridinyl)-3-oxopropanoate. [Link]

-

Supporting Information. Synthesis route towards the basic warhead. [Link]

-

Wikipedia. tert-Butyl bromide. [Link]

- Google Patents.

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

Sources

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. chemscene.com [chemscene.com]

- 3. 16754-73-7 | this compound - Moldb [moldb.com]

- 4. PubChemLite - this compound (C7H11BrO3) [pubchemlite.lcsb.uni.lu]

- 5. 16754-73-7|this compound|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Tert-butyl 3-bromo-2-oxopropanoate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-bromo-2-oxopropanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a valuable reagent and intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites: an α-ketoester moiety and a reactive bromine atom, making it a versatile building block for the introduction of the tert-butyl glyoxalate fragment in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, field-tested protocols.

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of α-haloketones is a cornerstone of organic chemistry. In the case of this compound, the most direct and efficient synthetic strategy involves the α-bromination of a suitable precursor. A retrosynthetic analysis logically points towards tert-butyl 2-oxopropanoate (tert-butyl pyruvate) as the ideal starting material.

The Prevailing Synthetic Route: Electrophilic α-Bromination

The introduction of a bromine atom at the α-position to a carbonyl group is typically achieved via an enol or enolate intermediate. The choice between acid-catalyzed and base-mediated bromination is critical and depends on the substrate's stability. For α-ketoesters, which are susceptible to hydrolysis and other side reactions under strongly basic conditions, acid-catalyzed bromination is generally the preferred method.

The mechanism proceeds via the protonation of the keto-carbonyl, which enhances the acidity of the α-protons. Tautomerization to the enol form follows, creating an electron-rich double bond. This enol then acts as a nucleophile, attacking molecular bromine (Br₂) in an electrophilic addition, followed by deprotonation to regenerate the carbonyl and yield the α-brominated product. The presence of the bulky tert-butyl group provides a degree of steric hindrance that can influence reactivity but does not prevent the desired transformation.

Experimental Workflow: From Precursor to Purified Product

The following workflow diagram illustrates the logical progression of the synthesis, from the initial setup to the final characterization of this compound.

Caption: A flowchart of the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful completion of each step can be monitored and confirmed before proceeding to the next, ensuring a high-quality final product.

Safety Note: This procedure involves bromine, which is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Reagents and Equipment

| Reagent/Material | Quantity | Molar Eq. | Notes |

| tert-Butyl 2-oxopropanoate | (To be determined based on desired scale) | 1.0 | Starting material |

| Glacial Acetic Acid | (Sufficient to dissolve starting material) | - | Solvent and catalyst |

| Bromine (Br₂) | (Slight molar excess) | ~1.05-1.1 | Brominating agent |

| Dichloromethane (DCM) | (For extraction) | - | Extraction solvent |

| Saturated NaHCO₃ solution | (For washing) | - | To neutralize acid |

| Saturated NaCl solution (Brine) | (For washing) | - | To aid phase separation |

| Anhydrous MgSO₄ or Na₂SO₄ | (For drying) | - | Drying agent |

| Round-bottom flask | Appropriate size | - | Reaction vessel |

| Magnetic stirrer and stir bar | - | - | For agitation |

| Addition funnel | - | - | For controlled addition of bromine |

| Ice bath | - | - | For temperature control |

| Separatory funnel | - | - | For extraction |

| Rotary evaporator | - | - | For solvent removal |

| Vacuum distillation apparatus | - | - | For purification |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve tert-butyl 2-oxopropanoate in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: Prepare a solution of bromine in a small amount of glacial acetic acid in the addition funnel. Add the bromine solution dropwise to the stirred solution of the ketoester over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed. A persistent pale orange or yellow color indicates the reaction is nearing completion.

-

Reaction Monitoring & Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC or GC-MS analysis shows complete consumption of the starting material.

-

Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

-

Neutralization and Washing: Combine the organic extracts and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid - caution, CO₂ evolution!), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a yellow to brown oil. Purify by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[1]

Comprehensive Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO₃ | [2][3][4][5] |

| Molecular Weight | 223.06 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 16754-73-7 | [1][2][3][5][6] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [2] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data, which serves as a benchmark for validating the structure of the synthesized product.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~4.3-4.5 ppm (s, 2H)δ ~1.5 ppm (s, 9H) | Singlet corresponding to the two protons of the -CH₂Br group.Singlet corresponding to the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | δ ~185-190 ppmδ ~160-165 ppmδ ~84-86 ppmδ ~30-35 ppmδ ~27-28 ppm | Ketone carbonyl carbon (C=O).Ester carbonyl carbon (O-C=O).Quaternary carbon of the tert-butyl group.Methylene carbon attached to bromine (-CH₂Br).Methyl carbons of the tert-butyl group. |

| IR (Infrared) | ~1750 cm⁻¹ (strong)~1730 cm⁻¹ (strong)~1250-1300 cm⁻¹ (strong)~600-700 cm⁻¹ | C=O stretch of the ketone.C=O stretch of the ester.C-O stretch of the ester.C-Br stretch. |

| MS (Mass Spec) | M⁺ and M+2 peaks in ~1:1 ratio | Characteristic isotopic pattern for a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes). |

Conclusion and Further Applications

The synthesis of this compound via acid-catalyzed bromination of tert-butyl 2-oxopropanoate is a reliable and scalable method. The provided protocol, coupled with the detailed characterization data, offers a robust framework for its preparation and quality control in a research setting. The dual functionality of this molecule makes it a powerful intermediate for creating a diverse array of organic compounds, particularly in the synthesis of heterocyclic systems and other pharmaceutically relevant scaffolds.

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A General, One-Step Synthesis of α-Keto Esters. (1981). Synthetic Communications, 11(12). Retrieved from [Link]

-

Methods for the Synthesis of α-Keto Esters. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

Sources

Reactivity of alpha-haloketones like Tert-butyl 3-bromo-2-oxopropanoate

An In-depth Technical Guide to the Reactivity of α-Haloketones: The Case of Tert-butyl 3-bromo-2-oxopropanoate

Abstract

α-Haloketones are a highly versatile and reactive class of bifunctional organic compounds, serving as pivotal building blocks in modern synthetic chemistry. Their unique electronic structure, featuring two adjacent electrophilic centers, enables a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reactivity principles of α-haloketones, with a specific focus on this compound. We will dissect key reaction pathways, including nucleophilic substitution and the Favorskii rearrangement, providing mechanistic insights and field-proven experimental protocols tailored for researchers, scientists, and drug development professionals. The aim is to furnish a comprehensive understanding of the causality behind experimental choices and to empower the reader to effectively harness the synthetic potential of this important class of molecules.

Introduction: The Dual-Electrophile Nature of α-Haloketones

α-Haloketones are characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. This arrangement creates a molecule with two distinct and highly reactive electrophilic sites: the α-carbon and the carbonyl carbon.[1] This dual reactivity is the cornerstone of their synthetic utility, making them invaluable precursors for the construction of complex molecular architectures, particularly the heterocyclic systems that form the core of numerous pharmaceutical agents.[2][3][4][5]

The reactivity is governed by two primary electronic effects:

-

Enhanced Electrophilicity of the α-Carbon: The powerful electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-halogen bond, rendering the α-carbon significantly more electron-deficient and thus highly susceptible to nucleophilic attack.[1][3] This activation leads to dramatically increased rates of nucleophilic substitution compared to analogous alkyl halides.[1][4]

-

Acidity of α'-Hydrogens: Protons on the carbon atom on the opposite side of the carbonyl group (the α'-position) are acidic. Their removal by a base generates an enolate, a critical intermediate in reactions such as the Favorskii rearrangement.[4]

Our focus molecule, This compound (CAS: 16754-73-7), exemplifies these principles.[6] It combines the characteristic α-haloketone moiety with a tert-butyl ester, which serves as a sterically bulky protecting group that can be selectively cleaved under acidic conditions, adding another layer of synthetic utility.[7]

Figure 1: Electrophilic sites in this compound.

Core Reaction Pathways: A Mechanistic Overview

The dual electrophilicity of α-haloketones gives rise to several competing but synthetically powerful reaction pathways. The choice of nucleophile, base, and reaction conditions dictates the outcome.

Nucleophilic Substitution (Sɴ2 Pathway)

The most direct transformation is the substitution of the α-halogen. This reaction proceeds readily via an Sɴ2 mechanism and is significantly faster than with corresponding alkyl halides.[1] For instance, chloroacetone reacts with potassium iodide approximately 36,000 times faster than 1-chloropropane.[4]

Causality: The adjacent carbonyl group stabilizes the Sɴ2 transition state through orbital overlap, lowering the activation energy. The reaction is most efficient with less basic nucleophiles (e.g., halides, amines, thiols, carboxylates).[8] Strongly basic nucleophiles can initiate competing reactions like the Favorskii rearrangement.[8] It is critical to note that Sɴ1 reactions are highly unfavorable, as the resulting α-carbonyl carbocation is destabilized by the adjacent electron-withdrawing carbonyl group.[8]

Figure 3: Logical workflow of the Favorskii rearrangement.

Competing Pathways: Carbonyl Addition and Elimination

While Sɴ2 and Favorskii reactions dominate, other pathways can compete under certain conditions.

-

Nucleophilic Addition: Nucleophiles can attack the carbonyl carbon directly. For example, reaction with sodium methoxide can lead to an epoxide intermediate, which can then rearrange to other products. [9][10]* Elimination: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo elimination to yield α,β-unsaturated ketones, although this is more common for α,α'-dihaloketones. [11]This is often an undesired side reaction that can be minimized by controlling temperature and base selection. [12]

Data Summary: Reaction Pathways of this compound

The following table summarizes the expected outcomes when this compound is subjected to various reaction conditions, based on the general principles of α-haloketone reactivity.

| Reaction Type | Reagents & Conditions | Major Product Class | Mechanistic Insight |

| Sɴ2 Substitution | Weakly basic nucleophiles (e.g., R₂NH, RSH, NaN₃, KCN) in a polar aprotic solvent (e.g., DMF, Acetone). | α-Substituted ketoester | Favored by non-basic nucleophiles. The tert-butyl group is stable under these conditions. |

| Favorskii Rearrangement | Strong, non-nucleophilic base (e.g., NaH) followed by a nucleophile, OR a strong alkoxide base (e.g., NaOMe in MeOH). | Rearranged ester | This substrate lacks α'-hydrogens, so a true Favorskii is impossible. A quasi-Favorskii mechanism might occur. |

| Carbonyl Addition | Strong nucleophiles (e.g., Grignard reagents, organolithiums) at low temperatures. | Tertiary alcohol (halohydrin) | Attack at the carbonyl carbon is kinetically favored under these conditions. |

| Reduction | Reducing agents (e.g., NaBH₄). | Bromohydrin | Selective reduction of the ketone to a secondary alcohol. |

| Elimination (Side Rxn) | Strong, bulky, non-nucleophilic bases (e.g., DBU, t-BuOK) at elevated temperatures. | α,β-Unsaturated ketoester | Potential for HBr elimination, though less common without α' protons for enolization. |

Applications in Synthesis and Drug Development

The rich reactivity of α-haloketones makes them indispensable in pharmaceutical research and development.

-

Heterocycle Synthesis: They are cornerstone reagents for synthesizing a vast array of heterocycles. For example, reaction with thioamides or thioureas yields thiazoles and aminothiazoles, respectively, which are prevalent structures in many bioactive molecules. [4]* Key Intermediates: Chiral α-haloketones are crucial building blocks for synthesizing HIV protease inhibitors like atazanavir. [13][14]Their ability to act as potent and specific alkylating agents is leveraged to construct complex pharmacophores.

-

Peptide Modification: The reactivity of α-haloketones allows for the specific alkylation of cysteine or histidine residues in peptides and proteins, making them useful as probes and covalent inhibitors.

The tert-butyl ester in this compound provides an orthogonal handle for further manipulation. After performing a desired reaction at the α-position, the ester can be selectively hydrolyzed to the corresponding carboxylic acid under mild acidic conditions (e.g., trifluoroacetic acid), opening up further avenues for derivatization, such as amide bond formation.

Experimental Protocols

The following protocols are generalized, self-validating methodologies. Researchers must always perform a thorough safety assessment and optimize conditions for their specific substrate and scale.

Protocol 1: General Sɴ2 Reaction with an Amine Nucleophile

Figure 4: Workflow for Sɴ2 reaction with an amine nucleophile.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent) and a suitable solvent (e.g., anhydrous acetone or DMF).

-

Base Addition: Add a non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to act as an acid scavenger.

-

Nucleophile Addition: Add the desired amine nucleophile (1.1 equivalents) dropwise via syringe at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired α-amino ketoester.

Protocol 2: Quasi-Favorskii Rearrangement

For a substrate like this compound that lacks α'-protons, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can sometimes be induced. [11]The mechanism involves direct nucleophilic attack on the carbonyl, followed by a concerted rearrangement.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.

-

Alkoxide Formation: Carefully add sodium metal (1.2 equivalents) in small portions to generate sodium methoxide in situ. Allow the mixture to cool to 0 °C.

-

Substrate Addition: Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous methanol dropwise to the cooled methoxide solution.

-

Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, carefully quench by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting rearranged ester product by column chromatography or distillation.

Conclusion

α-Haloketones, and specifically this compound, represent a class of exceptionally valuable synthetic intermediates. Their reactivity is a delicate interplay between nucleophilic substitution at the α-carbon, rearrangement pathways initiated by bases, and additions at the carbonyl carbon. A thorough understanding of the underlying mechanisms and the factors that control these competing pathways is essential for any researcher aiming to leverage these powerful building blocks. By carefully selecting reagents and controlling reaction conditions, chemists can navigate this complex reactivity landscape to efficiently construct intricate molecular targets for applications ranging from materials science to drug discovery.

References

-

Wikipedia. Favorskii rearrangement. [Link]

-

Grokipedia. Favorskii rearrangement. [Link]

-

Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

-

Gaber, H. M., et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

-

NROChemistry. Favorskii Rearrangement. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

-

YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

-

Pearson, R. G., et al. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. [Link]

-

UPSpace Repository. Nucleophilic substitution reactions of α-haloketones : a computational study. [Link]

-

Russell, G. A., & Ros, F. Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles. Journal of the American Chemical Society. [Link]

-

MDPI. Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

-

ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]

-

ResearchGate. α-Haloketones as versatile building blocks in organic synthesis. [Link]

-

Taylor & Francis Online. α-halo ketones – Knowledge and References. [Link]

-

Aceto. Tert-Butyl Bromoacetate: Essential Properties and Applications for Chemical Manufacturers. [Link]

-

Oakwood Chemical. This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound [oakwoodchemical.com]

- 7. nbinno.com [nbinno.com]

- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Tert-butyl 3-bromo-2-oxopropanoate: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers

Abstract

Tert-butyl 3-bromo-2-oxopropanoate is a valuable bifunctional reagent in synthetic organic chemistry, prized for its unique combination of an α-halo ketone and a β-keto ester moiety. This structure, however, also imparts significant chemical reactivity that can lead to degradation if not handled and stored with precision. This guide provides an in-depth analysis of the compound's inherent stability challenges, outlines the primary degradation pathways, and establishes a set of field-proven protocols for storage and handling to ensure its integrity for research and development applications.

Introduction: The Synthetic Potential and Inherent Reactivity of a Bifunctional Building Block

This compound (CAS No. 16754-73-7) is a liquid organic compound featuring two highly reactive electrophilic centers: the carbonyl carbon and the α-carbon bearing a bromine atom.[1] This dual reactivity makes it a versatile precursor for the synthesis of a wide array of complex molecules and heterocyclic systems, such as thiazoles and pyrroles.[2]

The molecule's utility is intrinsically linked to its reactivity. It is classified as both an α-halo ketone and a β-keto ester.[2][3] This combination dictates its stability profile:

-

The α-Halo Ketone System: The strong electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, significantly increasing the electrophilicity of the α-carbon.[1] This makes the compound highly susceptible to nucleophilic substitution reactions.

-

The β-Keto Ester System: This functionality introduces acidity to the α-hydrogen (though substitution with bromine modifies this) and renders the tert-butyl ester group vulnerable to hydrolysis under both acidic and basic conditions, which can be followed by decarboxylation.[4][5]

Understanding these structural elements is paramount for any scientist aiming to use this reagent successfully, as improper storage or handling can rapidly lead to decomposition, compromising experimental outcomes.

Primary Mechanisms of Degradation

The instability of this compound is not arbitrary; it is a direct consequence of its chemical structure. Several competing degradation pathways exist, which must be mitigated through careful control of the storage environment.

Hydrolysis of the Tert-butyl Ester

The tert-butyl ester is highly sensitive to cleavage, particularly under acidic conditions, via an AAL1 mechanism due to the stability of the resulting tert-butyl carbocation. Ambient moisture or trace acidic impurities can catalyze this process, yielding 3-bromo-2-oxopropanoic acid. This β-keto acid intermediate is itself unstable and prone to rapid decarboxylation, producing bromoacetone and carbon dioxide.[4] Basic conditions can also promote hydrolysis, albeit typically requiring more stringent conditions than for simpler esters.

Nucleophilic Attack at the α-Carbon

The polarized C-Br bond makes the α-carbon a prime target for a wide range of nucleophiles.[1] Water, acting as a weak nucleophile, can lead to the formation of tert-butyl 3-hydroxy-2-oxopropanoate over time. Stronger nucleophiles, including amines, thiols, or even basic impurities, will react much more readily.[1][2] This reactivity is the basis for its synthetic utility but also a significant pathway for degradation during storage if exposed to contaminants.

Base-Induced Decomposition

In the presence of a base, α-halo ketones can undergo complex reactions.[6] Besides simple nucleophilic substitution, bases can abstract the already acidic α-hydrogen, initiating pathways like the Favorskii rearrangement.[2] While this is a synthetically useful reaction, its unintended occurrence during storage will consume the starting material. Therefore, exposure to basic substances must be strictly avoided.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, focusing on controlling temperature, atmosphere, and exposure to contaminants.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this reagent. Adherence to these parameters will minimize degradation and ensure reagent reliability.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | -10°C or below .[7] | Reduces the kinetic rate of all potential decomposition reactions (hydrolysis, nucleophilic attack). While some suppliers suggest 2-8°C[8], the more conservative sub-zero temperature provides a greater margin of safety for long-term stability. Shipping is often done on ice packs to maintain a low temperature during transit.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen. Moisture is a key reactant in the hydrolysis degradation pathway. An inert atmosphere is critical for preventing this slow but persistent degradation. |

| Light Exposure | Store in an amber or opaque vial | While not explicitly photolabile, α-halo ketones can be sensitive to light. Protection from light is a standard best practice to prevent unforeseen radical or photochemical reactions. |

| Container | Tightly sealed glass vial with a PTFE-lined cap | The compound is corrosive and requires a chemically resistant container.[9][10] A PTFE-lined cap prevents reaction with the cap material and ensures an airtight seal against moisture ingress.[11] Never use aluminum or galvanized containers.[11] |

| Incompatibilities | Isolate from acids, bases, oxidizing agents, and nucleophiles | Strict segregation is necessary to prevent accidental contact and subsequent rapid decomposition. The compound's inherent reactivity makes it incompatible with a wide range of common lab chemicals.[1][2] |

Experimental Workflow: Safe Handling Protocol

Due to its corrosive nature and potential to cause respiratory irritation and serious eye damage, all handling must be performed with appropriate engineering controls and personal protective equipment (PPE).[7][10]

Step 1: Preparation and PPE

-

Work exclusively within a certified chemical fume hood to prevent inhalation of vapors.[9]

-

Don appropriate PPE: nitrile gloves, a lab coat, and chemical splash goggles.[12] Ensure an eyewash station and safety shower are immediately accessible.

Step 2: Equilibration

-

Remove the sealed vial from the freezer.

-

Allow the container to warm to room temperature in a desiccator before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold liquid, which would introduce water and accelerate hydrolysis.

Step 3: Aliquoting

-

Once at room temperature, briefly centrifuge the vial to ensure all liquid is collected at the bottom.

-

Working under a stream of inert gas (argon or nitrogen), carefully open the vial.

-

Use a clean, dry glass syringe or pipette to withdraw the desired amount. Use spark-free tools and avoid sources of ignition.[9][13]

-

Dispense the reagent directly into the reaction vessel, which has been previously dried and flushed with an inert atmosphere.

Step 4: Resealing and Storage

-

Immediately flush the headspace of the original vial with inert gas.

-

Securely reseal the vial with the PTFE-lined cap.

-

Wrap the cap junction with Parafilm® as an extra precaution against moisture ingress.

-

Return the vial to the designated freezer (-10°C or below) for long-term storage.[7]

Visualization of Handling Workflow

The following diagram outlines the decision-making process for the proper handling of this compound upon receipt and during use.

Caption: Decision workflow for handling this compound.

Conclusion

The high synthetic value of this compound is matched by its chemical lability. Its stability is governed by the combined reactivity of its α-halo ketone and β-keto ester functionalities. By implementing a rigorous storage protocol centered on low temperatures (≤ -10°C), inert atmosphere, and moisture exclusion, and by adhering to safe handling practices, researchers can effectively mitigate degradation. This ensures the compound's purity and reactivity are preserved, leading to more reliable and reproducible synthetic outcomes.

References

-

Recent advances in the transesterification of β-keto esters . RSC Publishing. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . National Institutes of Health (NIH), PMC. [Link]

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . National Institutes of Health (NIH), PMC. [Link]

-

α-Halo ketone . Wikipedia. [Link]

-

Alpha Halogenation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . AK Lectures. [Link]

-

β-keto esters Definition . Fiveable. [Link]

-

Halogenation Of Ketones via Enols . Master Organic Chemistry. [Link]

-

mechanism of alpha-halogenation of ketones . YouTube. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. aklectures.com [aklectures.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 16754-73-7 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. aksci.com [aksci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Tert-butyl 3-bromo-2-oxopropanoate

For the modern researcher and drug development professional, tert-butyl 3-bromo-2-oxopropanoate (CAS No. 16754-73-7) represents a versatile building block in organic synthesis.[1] Its unique trifunctional nature—a ketone, an alpha-bromo substituent, and a tert-butyl ester—renders it a valuable precursor for a variety of complex molecular architectures. However, its utility is intrinsically linked to a comprehensive understanding of its chemical reactivity and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of this compound, focusing on its safe handling, storage, and application in a laboratory setting, grounded in established safety principles and practical, field-proven insights.

Compound Profile and Hazard Identification

This compound is a liquid organic compound with the molecular formula C₇H₁₁BrO₃ and a molecular weight of approximately 223.06 g/mol .[1][2] As with many alpha-haloketones, this reagent is reactive and requires careful handling due to its hazardous properties.[3]

A thorough risk assessment is the cornerstone of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universally recognized framework for understanding the hazards associated with this compound.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation. | |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. | |

| Specific Target Organ Toxicity | Category 3 | Danger | H335: May cause respiratory irritation. |

It is imperative to recognize that alpha-haloketones as a class of compounds can be lachrymatory, meaning they can cause tearing and irritation to the eyes upon exposure.[4][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably practicable" (ALARP) should guide all interactions with this compound. This is best achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and to prevent the release of vapors into the laboratory environment.[4][5] The fume hood should have a continuous airflow, and the sash should be kept at the lowest practical height during experiments. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[6] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the reagent.

-

Skin and Body Protection: A flame-resistant laboratory coat is required. Additional protective clothing, such as chemical-resistant aprons and sleeves, should be considered for larger-scale operations.

-

Respiratory Protection: While working in a properly functioning fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for emergency situations or if there is a potential for exposure outside of the fume hood.

Caption: A flowchart outlining the critical first steps in response to different types of accidental exposure.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. Its effective and safe use hinges on a foundation of knowledge and a disciplined approach to laboratory safety. By understanding its inherent hazards, employing appropriate engineering controls and personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can confidently and responsibly leverage the synthetic potential of this valuable reagent.

References

-

PubChem. tert-Butyl 2-bromopropanoate | C7H13BrO2 | CID 545327. Retrieved from [Link]

-

PubChemLite. This compound (C7H11BrO3). Retrieved from [Link]

-

PubChem. Tert-butyl 3-(5-bromo-2-pyridinyl)-3-oxopropanoate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024, December 15). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). tert-butyl 2-bromo-3-oxobutanoate. Retrieved from [Link]

-

PubChem. tert-Butyl peroxyisobutyrate | C8H16O3 | CID 61023. Retrieved from [Link]

-

National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

Sources

The Synthetic Versatility of Tert-butyl 3-bromo-2-oxopropanoate: A Mechanistic Deep Dive for Organic Chemists and Drug Development Professionals

Abstract